molecular formula C14H18N4O3 B2937104 ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate CAS No. 1092289-68-3

ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B2937104
CAS No.: 1092289-68-3
M. Wt: 290.323
InChI Key: GWPFTBGWZUDZEZ-UHFFFAOYSA-N
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Description

Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate is a chemical compound built on a 1,2,4-triazole scaffold, a heterocyclic core known for its significant potential in pharmaceutical and agrochemical research . While specific biological data for this exact molecule may be limited, 1,2,4-triazole derivatives, particularly those with sulphanyl, amino, and other functional groups, are extensively studied for a wide spectrum of biological activities. Research on analogous structures indicates potential for antimicrobial , anticancer , anti-inflammatory , antioxidant , and enzyme inhibition applications . The structure of this compound combines the 1,2,4-triazole ring with a (4-methoxyphenyl)amino methyl group at the 5-position and an ethyl acetate moiety at the 3-position. This configuration makes it a valuable intermediate for medicinal chemists. It can be used in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The compound is typically characterized using advanced spectroscopic techniques, including FT-IR, 1D and 2D NMR (such as 1H, 13C, 15N, HMBC, and HSQC), and high-resolution mass spectrometry (HRMS) to confirm its identity and purity . This product is intended for research purposes in laboratory settings only. It is strictly for in-vitro analysis and is not classified as a drug, antibiotic, or for any human or veterinary use.

Properties

IUPAC Name

ethyl 2-[5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-3-21-14(19)8-12-16-13(18-17-12)9-15-10-4-6-11(20-2)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPFTBGWZUDZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the ethyl ester group. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of enzymes like acetylcholinesterase or xanthine oxidase, leading to therapeutic effects . The triazole ring is known to form strong interactions with biological targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 4H-1,2,4-triazole core but differ in substituents, leading to distinct properties:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key References
Target Compound 5: (4-Methoxyphenyl)amino methyl; 3: Ethyl acetate ~335.36 -
Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (9) 4: 4-Cyclopropylnaphthalen-1-yl; 3: Ethyl thioacetate ~423.51
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j) 5: Bromo; 4: (4-n-Propylnaphth-1-yl)methyl; 3: Sodium thioacetate ~524.39
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9d) 4: 4-Nitrobenzylideneamino; 5: Trifluoromethyl; 3: Ethyl thioacetate ~541.89
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 5: 4-Chlorobenzyl; 4: 1H-Pyrrol-1-yl; 3: Ethyl thioacetate-amino benzoate ~495.98
Key Observations:
  • Substituent Impact: Bioactivity: The 4-methoxyphenyl group in the target compound may enhance antifungal/antibiotic activity compared to halogenated (e.g., bromo, chloro) or nitro-substituted analogues . Solubility: Sodium salts (e.g., 1j) exhibit higher aqueous solubility than neutral esters .
Key Findings:
  • URAT1 Inhibitors : Bromo and naphthyl groups (e.g., 1j) enhance binding affinity to urate transporters .
  • Antifungal Activity: Methoxy and amino groups (e.g., target compound) correlate with broader-spectrum activity compared to nitro derivatives .

Biological Activity

Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities, and an ethyl acetate moiety. The synthesis typically involves multi-step organic reactions, including cyclization to form the triazole ring and subsequent modifications to introduce the methoxyphenyl group.

Key Synthetic Steps:

  • Formation of Triazole Ring: Utilizes hydrazine derivatives in cyclization reactions.
  • Introduction of Methoxyphenyl Group: Achieved through nucleophilic substitution.
  • Attachment of Ethyl Acetate: Often involves esterification reactions.

Anticancer Properties

Research has indicated that compounds containing triazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that derivatives of triazole compounds can inhibit cell proliferation effectively.

CompoundCell LineInhibition (%)
This compoundHEK29345.72%
Another Triazole DerivativeHEK29333.07%

These findings suggest that the compound may exert its effects through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Antimicrobial Efficacy:

  • Tested Strains: E. coli, S. aureus
  • Method: Inhibition zone measurement using agar diffusion methods.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways by binding to active sites or allosteric sites.
  • Receptor Modulation: Potential modulation of receptor activities related to cell signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of triazole derivatives similar to this compound:

  • A study published in the Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various triazole compounds for their anticancer properties, noting significant cytotoxicity against multiple cancer lines .
  • Another research article focused on the antimicrobial activity of triazole derivatives against pathogenic bacteria, demonstrating their potential as effective antimicrobial agents .

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